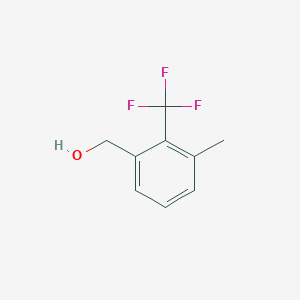

3-Methyl-2-(trifluoromethyl)benzyl alcohol

Description

Structure

3D Structure

Properties

IUPAC Name |

[3-methyl-2-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c1-6-3-2-4-7(5-13)8(6)9(10,11)12/h2-4,13H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQKFSVKKSFBMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CO)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methyl 2 Trifluoromethyl Benzyl Alcohol and Its Derivatives

De Novo Synthetic Routes to 3-Methyl-2-(trifluoromethyl)benzyl Alcohol

De novo synthesis refers to the construction of a molecule from simple, commercially available precursors. For this compound, these routes can be broadly categorized by the key bond-forming strategies employed, such as the introduction of the trifluoromethyl group onto an existing aromatic scaffold or the construction of the aromatic ring with the substituents already in place.

One of the most direct approaches to synthesizing trifluoromethylated aromatic compounds involves the introduction of a CF3 group onto a pre-functionalized aromatic ring. These reactions often utilize specialized trifluoromethylating agents and can be mediated by transition metals, photoredox catalysis, or electrochemical methods. organic-chemistry.orgresearchgate.net

Radical Trifluoromethylation: This strategy involves the generation of a trifluoromethyl radical (•CF3), which then adds to the aromatic ring. Reagents like the Langlois reagent (CF3SO2Na) can be used as a trifluoromethyl precursor. organic-chemistry.org For instance, an electro-oxidative strategy can achieve the decarboxylative trifluoromethylation of α,β-unsaturated carboxylic acids, a method that avoids metal catalysts and external oxidants. organic-chemistry.org While not a direct route to the target molecule, the underlying principle of generating a •CF3 radical could be adapted to precursors of 3-methylbenzyl alcohol.

Copper-Catalyzed Trifluoromethylation: Copper-mediated reactions are widely used for nucleophilic trifluoromethylation. researchgate.net For example, benzylic chlorides can react with trifluoromethyltrimethylsilane (TMSCF3) in the presence of a copper(I) catalyst to yield the corresponding trifluoromethylated products. researchgate.net A plausible route to this compound could involve the trifluoromethylation of a 2-halo-3-methylbenzyl alcohol derivative.

Visible-Light Photocatalysis: Aligning with sustainable chemistry principles, visible-light-induced methods offer a milder alternative for introducing CF3 groups. advanceseng.com These systems can use photocatalysts to generate carbon radicals from halides, which then react with a trifluoromethyl source, avoiding harsh conditions and toxic reagents. advanceseng.com

| Trifluoromethylation Method | CF3 Source | Key Features | Potential Application to Precursor |

| Electrochemical Decarboxylation | Langlois reagent (CF3SO2Na) | Catalyst-free, oxidant-free, involves radical processes. organic-chemistry.org | Trifluoromethylation of a derivative of 3-methylbenzoic acid. |

| Copper-Catalyzed Nucleophilic | TMSCF3 | Good to high yields for benzylic chlorides. researchgate.net | Reaction with a 2-chloro-3-methylbenzyl alcohol precursor. |

| Visible-Light Photocatalysis | 2-Bromo-3,3,3-trifluoro-1-propene (BTP) | Sustainable, avoids harsh conditions, uses light as a catalyst. advanceseng.com | Trifluoropropanation of a 2-halo-3-methylbenzyl derivative. |

An alternative strategy begins with a trifluoromethylated benzene (B151609) derivative, followed by the introduction of the methyl group and subsequent functionalization to create the benzyl (B1604629) alcohol moiety.

Directed Lithiation and Functionalization: Starting with a compound like 1-bromo-2-(trifluoromethyl)benzene, directed ortho-lithiation followed by quenching with a methylating agent (e.g., methyl iodide) could install the methyl group. Subsequent functionalization at the bromine-bearing position, perhaps through another lithiation or a metal-catalyzed coupling followed by conversion to a formyl group and reduction, would yield the final product. A similar approach involves the formylation of 1,2,3-trifluoro-5-(trifluoromethyl)benzene via directed lithiation, followed by reduction of the resulting aldehyde with sodium borohydride (B1222165) (NaBH4) to the benzyl alcohol.

Methylation of Alcohols: While not directly applicable to aromatic methylation, methods exist for the methylation of the alcohol group itself using reagents like dimethyl carbonate in the presence of catalysts such as sodium-exchanged faujasites. researchgate.netrsc.org This highlights the functional group transformations available in the broader synthesis of derivatives.

Complex targets often require carefully planned multistep synthetic sequences. A common industrial approach for substituted benzyl alcohols involves the hydrolysis of a corresponding benzyl halide. google.com

A representative synthetic pathway could be:

Halogenation: Start with 2-methyl-3-(trifluoromethyl)toluene. A radical chlorination using a reagent like N-chlorosuccinimide (NCS) under UV irradiation would yield 2-methyl-3-(trifluoromethyl)benzyl chloride.

Acetate (B1210297) Formation and Hydrolysis: The benzyl chloride can be reacted with sodium acetate to form the corresponding benzyl acetate. google.com Subsequent basic hydrolysis of the acetate ester provides the desired this compound. google.com This method is advantageous as it avoids the often-difficult direct trifluoromethylation of a substituted benzyl alcohol and builds upon more established transformations. A patent for the synthesis of m-trifluoromethyl-benzyl-alcohol describes a similar process where m-trifluoromethylhalogenobenzyl is reacted with sodium acetate in a fatty alcohol solvent, followed by distillation to yield the product with high purity. google.com

Enantioselective and Stereoselective Synthesis of Chiral Analogues of this compound

While this compound itself is achiral, the synthesis of its chiral analogues, such as those with a stereocenter at the benzylic carbon, is a significant area of research. These methods focus on controlling the three-dimensional arrangement of atoms.

Asymmetric Transfer Hydrogenation (ATH): This is a powerful technique for the enantioselective reduction of ketones to chiral alcohols. A notable approach is the dynamic kinetic resolution (DKR) coupled with ATH. advanceseng.comacs.org This process can convert α-CF3-substituted ketones into enantioenriched β-CF3-substituted alcohols with high yields and excellent diastereo- and enantioselectivities. advanceseng.comacs.org For instance, a rhodium(III) complex catalyst can be used in a green solvent at room temperature, using a formic acid/triethylamine mixture as the hydrogen source. advanceseng.com This methodology could be applied to a ketone precursor, 3-methyl-2-(trifluoromethyl)acetophenone, to generate the corresponding chiral α-methyl-3-methyl-2-(trifluoromethyl)benzyl alcohol.

Catalytic Regio-, Diastereo-, and Enantioselective Strategies: For more complex fluorinated analogues, methods have been developed for preparing homoallylic alcohols that bear a stereogenic carbon center bound to both a trifluoromethyl group and a fluorine atom. nih.gov These reactions may involve polyfluoroallyl boronates catalyzed by organozinc complexes, allowing for diastereodivergent synthesis. nih.gov

| Methodology | Catalyst/Reagent | Precursor Type | Key Outcome |

| Asymmetric Transfer Hydrogenation / DKR | Rh(III) complex, HCO2H/Et3N | α-CF3-substituted ketones | High yield, excellent diastereo- and enantioselectivity for cis-alcohols. advanceseng.comacs.org |

| Polyfluoroallylboration | Organozinc complex, polyfluoroallyl boronate | Aldehydes | Access to homoallylic alcohols with a CF3- and F-substituted stereocenter. nih.gov |

Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of fluorinated compounds, this often involves avoiding hazardous reagents, using renewable resources, and improving energy efficiency. archivemarketresearch.com

Photocatalysis: As mentioned, visible-light-induced reactions represent a sustainable approach, using light as a clean energy source to drive chemical transformations under mild conditions. advanceseng.comrsc.org This can reduce reliance on high temperatures and harsh chemical initiators. advanceseng.com The use of sulfur hexafluoride (SF6), a potent greenhouse gas, as a fluorinating reagent for benzyl alcohols under visible light is an innovative example of turning a waste product into a valuable reagent. rsc.org

Electrochemistry: Electrochemical synthesis provides an alternative to traditional methods that rely on chemical oxidants or reductants. organic-chemistry.org By using electricity to drive reactions, it is possible to create catalyst-free and external oxidant-free conditions, generating less waste. organic-chemistry.org

Continuous-Flow Synthesis: Continuous-flow reactors offer several advantages over traditional batch processes, including better heat and mass transfer, improved safety, and the potential for automation. acs.org This technology has been applied to the synthesis of trifluoromethylated N-fused heterocycles, demonstrating high yields under mild conditions with the potential for gram-scale production. acs.org Such a system could be adapted for key steps in the synthesis of this compound, improving efficiency and safety.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives is a core principle of green chemistry. Propylene (B89431) carbonate, for example, has been used as a green and recyclable solvent for the etherification of benzyl alcohols catalyzed by iron(II/III) chloride. researchgate.net

Industrial Scale-Up Considerations for this compound Production

Transitioning a synthetic route from the laboratory to an industrial scale presents numerous challenges, including cost, safety, efficiency, and regulatory compliance.

Cost and Availability of Raw Materials: The cost of specialized reagents, particularly trifluoromethylating agents like bromotrifluoromethane, can be prohibitive for large-scale production. google.comhovione.com Therefore, routes that utilize cheaper, more readily available building blocks are preferred. acs.orghovione.com The synthesis of m-trifluoromethyl-benzyl-alcohol from m-trifluoromethylhalogenobenzyl and sodium acetate is cited as a process suitable for industrialized production due to its use of accessible materials. google.com

Process Safety and Reaction Conditions: Many synthetic reactions, such as those involving Grignard reagents or highly reactive intermediates, are difficult to manage on an industrial scale. google.com Processes that operate under milder conditions (lower temperature and pressure) and avoid hazardous solvents are more desirable. acs.orgnih.gov Continuous-flow processes can mitigate some safety concerns associated with exothermic reactions or the handling of unstable intermediates. acs.org

Efficiency and Waste Reduction: High yield and atom economy are critical for industrial processes to be economically viable and environmentally sustainable. google.com The chosen synthetic route should minimize the number of steps and the formation of by-products. Solvents and catalysts should ideally be recyclable to reduce waste and cost. google.comresearchgate.net

Regulatory Environment: The production of fluorinated compounds is subject to stringent environmental regulations. archivemarketresearch.com Manufacturers must consider the entire lifecycle of the chemical, including the disposal of waste products. This drives the adoption of greener and more sustainable manufacturing practices. archivemarketresearch.com

Chemical Reactivity and Derivatization of 3 Methyl 2 Trifluoromethyl Benzyl Alcohol

Reactions at the Hydroxyl Group of 3-Methyl-2-(trifluoromethyl)benzyl Alcohol

The benzylic hydroxyl group is a key site for a variety of chemical modifications, including the formation of esters and ethers, oxidation to the corresponding aldehyde, and as a leaving group for the formation of new carbon-carbon bonds.

Esterification and Etherification Reactions

The conversion of the hydroxyl group of this compound into esters and ethers is a fundamental transformation. Esterification is typically achieved by reacting the alcohol with a carboxylic acid, acid chloride, or anhydride, often in the presence of an acid catalyst or a coupling agent. For instance, the reaction with benzoic acid would yield 3-methyl-2-(trifluoromethyl)benzyl benzoate.

Etherification can be accomplished through various methods, including the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide, such as methyl iodide, to form the corresponding ether.

| Reactant | Reagent | Product | Reaction Type |

| This compound | Benzoic Acid | 3-Methyl-2-(trifluoromethyl)benzyl benzoate | Esterification |

| This compound | Methyl Iodide | 3-Methyl-2-(trifluoromethyl)benzyl methyl ether | Etherification |

Oxidation and Reduction Pathways

The primary alcohol functionality of this compound can be selectively oxidized to the corresponding aldehyde, 3-methyl-2-(trifluoromethyl)benzaldehyde. This transformation can be carried out using a variety of oxidizing agents. Mild oxidizing agents like pyridinium chlorochromate (PCC) are often employed to prevent over-oxidation to the carboxylic acid asianpubs.orgwikipedia.orglibretexts.orgyoutube.com.

Conversely, while the alcohol is already in a reduced state at the benzylic carbon, the corresponding aldehyde, 3-methyl-2-(trifluoromethyl)benzaldehyde, can be reduced back to the alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) echemi.commasterorganicchemistry.comlumenlearning.comyoutube.com.

| Starting Material | Reagent(s) | Product | Transformation |

| This compound | Pyridinium chlorochromate (PCC) | 3-Methyl-2-(trifluoromethyl)benzaldehyde | Oxidation |

| 3-Methyl-2-(trifluoromethyl)benzaldehyde | Sodium Borohydride (NaBH4) | This compound | Reduction |

Formation of Carbon-Carbon Bonds via the Hydroxyl Group

The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions for the formation of new carbon-carbon bonds. For example, treatment of this compound with thionyl chloride would produce 3-methyl-2-(trifluoromethyl)benzyl chloride. This benzylic halide can then react with a Grignard reagent or other organometallic nucleophiles in a coupling reaction to form a new C-C bond.

Reactions Involving the Aromatic Ring of this compound

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, and its derivatives can participate in metal-catalyzed cross-coupling reactions. The directing effects of the existing substituents play a crucial role in determining the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Studies

The aromatic ring of this compound contains three substituents: a methyl group (-CH3), a trifluoromethyl group (-CF3), and a hydroxymethyl group (-CH2OH). The methyl group is an activating, ortho-, para-director, while the trifluoromethyl group is a deactivating, meta-director brainly.comgoogle.com. The hydroxymethyl group is generally considered to be a weak deactivating group and a meta-director.

Given the positions of these groups, electrophilic aromatic substitution reactions, such as nitration or bromination, are expected to be directed to the positions activated by the methyl group and not strongly deactivated by the trifluoromethyl group. The most likely positions for substitution would be ortho and para to the methyl group. For instance, nitration with a mixture of nitric and sulfuric acid would be expected to yield a mixture of 4-nitro-3-methyl-2-(trifluoromethyl)benzyl alcohol and 6-nitro-3-methyl-2-(trifluoromethyl)benzyl alcohol google.comresearchgate.netyoutube.comchemguide.co.uklibretexts.org. Similarly, bromination in the presence of a Lewis acid catalyst would favor substitution at these positions brainly.comgoogle.com.

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO3, H2SO4 | 4-Nitro-3-methyl-2-(trifluoromethyl)benzyl alcohol, 6-Nitro-3-methyl-2-(trifluoromethyl)benzyl alcohol |

| Bromination | Br2, FeBr3 | 4-Bromo-3-methyl-2-(trifluoromethyl)benzyl alcohol, 6-Bromo-3-methyl-2-(trifluoromethyl)benzyl alcohol |

Metal-Catalyzed Cross-Coupling Reactions of Derived Halides

For participation in metal-catalyzed cross-coupling reactions, the aromatic ring of this compound must first be functionalized with a halide, typically bromine or iodine. This can be achieved through electrophilic halogenation of the aromatic ring. The resulting aryl halide can then be used in various coupling reactions.

For example, a halide at the 4- or 6-position of the benzyl (B1604629) alcohol could undergo a Suzuki-Miyaura coupling with a boronic acid in the presence of a palladium catalyst to form a biaryl structure lumenlearning.comnih.govnih.govresearchgate.netresearchgate.nettcichemicals.com. Similarly, a Heck reaction with an alkene or a Sonogashira coupling with a terminal alkyne could be employed to introduce vinyl or alkynyl groups, respectively echemi.comnih.govresearchgate.netlibretexts.orgorganic-chemistry.orgorganic-chemistry.orgresearchgate.net. The specific halide precursor, such as 1-(bromomethyl)-2-(trifluoromethyl)benzene, can be synthesized by the bromination of 2-(trifluoromethyl)toluene innospk.com.

| Coupling Reaction | Reactants | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | 4-Bromo-3-methyl-2-(trifluoromethyl)benzyl alcohol, Phenylboronic acid | Pd catalyst, Base | Biaryl derivative |

| Heck | 6-Iodo-3-methyl-2-(trifluoromethyl)benzyl alcohol, Styrene | Pd catalyst, Base | Stilbene derivative |

| Sonogashira | 4-Bromo-3-methyl-2-(trifluoromethyl)benzyl alcohol, Phenylacetylene | Pd/Cu catalyst, Base | Diphenylacetylene derivative |

In-depth Analysis of this compound Proves Elusive in Scientific Literature

An extensive review of available scientific literature and chemical databases has revealed a significant lack of specific research focused on the chemical compound this compound. While information exists for related isomers and the general effects of trifluoromethyl groups on benzyl systems, detailed studies on the reactivity, electronic properties, and reaction mechanisms specifically for the 3-methyl-2-(trifluoromethyl) arrangement are not presently available.

Consequently, it is not possible to provide a detailed, evidence-based article on the "Chemical Reactivity and Derivatization" or "Mechanistic Investigations" for this particular compound as requested. The unique steric and electronic interactions arising from the adjacent methyl and trifluoromethyl groups at the 2 and 3 positions of the benzyl ring mean that extrapolating data from other isomers, such as those with substitutions at the 3, 4, or 5 positions, would be scientifically inaccurate.

For context, general principles regarding the influence of the trifluoromethyl group can be discussed, though these are not specific to the target molecule.

General Influence of the Trifluoromethyl Group on Reactivity and Electronic Properties

The trifluoromethyl (-CF3) group is a powerful substituent that significantly alters the chemical and physical properties of a molecule. Its influence stems primarily from its strong electron-withdrawing nature and its steric bulk.

Electronic Effects: The high electronegativity of the fluorine atoms makes the -CF3 group a potent electron-withdrawing group through the inductive effect (σ-effect). mdpi.com This effect decreases the electron density on the aromatic ring and the benzylic carbon. mdpi.com For a generic benzyl alcohol, this deactivation of the ring makes electrophilic aromatic substitution reactions more difficult. The electron-withdrawing nature also increases the acidity of the benzylic proton and the hydroxyl proton compared to non-substituted benzyl alcohol.

Steric Effects: The trifluoromethyl group is significantly bulkier than a hydrogen or even a methyl group. mdpi.com In the specific case of this compound, the -CF3 group is positioned ortho to the hydroxymethyl group. This proximity would introduce considerable steric hindrance around the reaction center (the -CH2OH group), potentially slowing down reactions that require nucleophilic attack or interaction with bulky reagents at the benzylic position. nih.gov The combination of the ortho -CF3 group and the adjacent meta -methyl group creates a unique and crowded steric environment.

A summary of the general electronic properties of the trifluoromethyl group is presented below.

Table 1: Key Electronic and Physical Properties of the Trifluoromethyl Group

| Property | Description | Impact on Benzyl Alcohol |

|---|---|---|

| Inductive Effect | Strongly electron-withdrawing (σ-withdrawing) | Decreases electron density on the aromatic ring and benzylic carbon. |

| Hammett Constant (σ) | High positive value (e.g., σ_m ≈ 0.43, σ_p ≈ 0.54) | Indicates strong electron-withdrawing capability, deactivating the ring. |

| Lipophilicity (Hansch π) | Positive value (π ≈ +0.88) | Increases the molecule's affinity for nonpolar environments. mdpi.com |

| Stability | High chemical and thermal stability | The C-F bond is very strong, making the group resistant to degradation. mdpi.com |

Mechanistic Investigations of Key Reactions

No specific mechanistic investigations for key reactions involving this compound could be found in the reviewed literature. Generally, reactions of benzyl alcohols fall into several categories, each with established mechanisms that would theoretically be modified by the substituents present on the aromatic ring.

Oxidation: Benzyl alcohols can be oxidized to the corresponding aldehydes or carboxylic acids. The presence of a strong electron-withdrawing group like -CF3 can make the alcohol more resistant to over-oxidation.

Nucleophilic Substitution: The hydroxyl group can be converted into a better leaving group (e.g., by protonation in acidic media to form an oxonium ion) and subsequently be displaced by a nucleophile. libretexts.org

SN1 Mechanism: This pathway involves the formation of a benzyl carbocation intermediate. Electron-withdrawing groups like -CF3 destabilize carbocations, making an SN1 pathway less favorable compared to benzyl alcohol itself.

SN2 Mechanism: This pathway involves a backside attack by a nucleophile. libretexts.org The significant steric hindrance from the ortho-trifluoromethyl group in the target molecule would likely impede this mechanism.

Esterification: Alcohols react with carboxylic acids or their derivatives (like acid chlorides) to form esters. Steric hindrance around the hydroxyl group can significantly slow the rate of esterification.

Without experimental data, any discussion of reaction mechanisms for this compound remains purely speculative. The interplay between the strong, deactivating electronic effect of the ortho -CF3 group and the significant steric hindrance it creates, further complicated by the adjacent methyl group, would require dedicated study to elucidate.

Advanced Spectroscopic and Structural Characterization of 3 Methyl 2 Trifluoromethyl Benzyl Alcohol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For 3-Methyl-2-(trifluoromethyl)benzyl alcohol, both ¹H and ¹³C NMR are fundamental, but the presence of the trifluoromethyl group makes ¹⁹F NMR particularly insightful.

¹⁹F NMR spectroscopy is highly sensitive and offers a wide range of chemical shifts, making it an excellent tool for probing the local environment of fluorine-containing functional groups. The trifluoromethyl (CF₃) group in this compound serves as a sensitive reporter group.

The chemical shift (δ) of the CF₃ group is influenced by the electronic effects of the substituents on the aromatic ring. In analogous compounds like 4-(trifluoromethyl)benzyl methanesulfonate, the ¹⁹F signal for a CF₃ group on a benzene (B151609) ring appears around -62.8 ppm. beilstein-journals.org For a CF₃ group positioned ortho to a hydroxymethyl group, as in the target molecule, the chemical shift is expected to be in a similar region, typically between -60 and -70 ppm relative to a CFCl₃ standard. beilstein-journals.orgucsb.edu The precise shift provides information about the electronic environment shaped by the neighboring methyl and hydroxymethyl groups. The delocalized electron density of the aromatic system is highly polarizable and thus sensitive to its environment, which influences the fluorine valence electron density and, consequently, the chemical shift. nih.gov

The ¹⁹F NMR spectrum for this compound is expected to show a singlet for the three equivalent fluorine atoms of the CF₃ group, assuming no coupling to nearby protons. However, long-range coupling (e.g., ⁴J or ⁵J) to the benzylic protons or aromatic protons could result in a finely split multiplet, offering further structural information.

Table 1: Expected ¹⁹F NMR Data for the Trifluoromethyl Group

| Parameter | Expected Value | Significance |

|---|---|---|

| Chemical Shift (δ) | -60 to -70 ppm | Indicates the electronic environment of the CF₃ group on the benzene ring. |

| Multiplicity | Singlet (or narrow multiplet) | Confirms the presence of a single, freely rotating CF₃ group. |

| Coupling Constants (J) | Small (if any) | Long-range couplings can provide conformational and connectivity data. |

While 1D NMR provides essential information, 2D NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals and for confirming the substitution pattern of the aromatic ring.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal scalar couplings between protons. For this compound, COSY would show correlations between the adjacent aromatic protons on the benzene ring, helping to confirm their relative positions. A correlation between the hydroxyl proton and the benzylic (-CH₂-) protons might also be observed, depending on the solvent and the rate of chemical exchange. chemicalbook.com

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the benzylic carbon by its correlation to the benzylic protons, the methyl carbon to the methyl protons, and each aromatic carbon to its attached aromatic proton.

X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound itself may not be readily available, analysis of its derivatives provides invaluable structural data. beilstein-journals.org This technique can elucidate:

Molecular Conformation: The exact orientation of the hydroxymethyl and trifluoromethyl groups relative to the benzene ring and each other.

Bond Lengths and Angles: Precise measurements of all bond lengths (C-C, C-O, C-F) and angles, which can reveal steric strain or unusual electronic effects.

Intermolecular Interactions: The packing of molecules in the crystal lattice is dictated by non-covalent interactions. In this case, hydrogen bonding involving the alcohol's hydroxyl group is expected to be a dominant feature, forming chains or networks that stabilize the crystal structure. The orientation and proximity of the trifluoromethyl groups and methyl groups would also reveal potential C-H···F or other weak interactions.

Analysis of related structures, such as derivatives of cryptophycin containing trifluoromethyl carbinol motifs, demonstrates the power of this technique in confirming stereochemistry and molecular structure. beilstein-journals.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a fingerprint of the functional groups present. For this compound, key vibrational bands are expected. chemicalbook.comchemicalbook.com

O-H Stretching: A broad and strong absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group involved in intermolecular hydrogen bonding. researchgate.net The position and shape of this band are sensitive to the strength of the hydrogen bonds.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the -CH₂- and -CH₃ groups) are observed just below 3000 cm⁻¹.

C-F Stretching: The trifluoromethyl group gives rise to very strong and characteristic absorption bands in the IR spectrum, typically in the 1100-1350 cm⁻¹ region, due to the symmetric and asymmetric C-F stretching modes. These are often the most intense peaks in the spectrum.

Aromatic C=C Stretching: Vibrations of the benzene ring typically appear in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching vibration of the primary alcohol is expected in the 1050-1150 cm⁻¹ range.

Table 2: Predicted IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum | Intensity |

|---|---|---|---|---|

| -OH | O-H Stretch (H-bonded) | 3200-3600 | IR | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3000-3100 | IR, Raman | Medium-Weak |

| Aliphatic C-H | C-H Stretch (-CH₂, -CH₃) | 2850-3000 | IR, Raman | Medium |

| Aromatic C=C | Ring Stretch | 1450-1600 | IR, Raman | Medium-Strong |

| -CF₃ | C-F Asymmetric Stretch | ~1350 | IR | Very Strong |

| -CF₃ | C-F Symmetric Stretch | ~1150 | IR | Very Strong |

| -C-O | C-O Stretch | 1050-1150 | IR | Strong |

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound (molecular weight: 190.16 g/mol ), the electron ionization (EI) mass spectrum would likely show several characteristic fragmentation pathways. libretexts.org

The molecular ion peak (M⁺˙) at m/z = 190 may be observed, but for alcohols, it is often weak or absent. libretexts.org Key fragmentation patterns for alcohols include alpha-cleavage and dehydration. libretexts.org

Alpha (α)-Cleavage: This involves the cleavage of the bond between the aromatic ring and the benzylic carbon. This is typically not a major pathway for benzyl (B1604629) alcohols as it would break a stable aryl-C bond.

Loss of Hydroxyl Radical: Cleavage of the C-O bond can lead to the loss of an ·OH radical (17 amu), but a more common fragmentation in benzyl alcohols is the loss of a hydrogen atom from the molecular ion, followed by rearrangement.

Loss of Water (Dehydration): A common pathway for alcohols is the elimination of a water molecule (18 amu) from the molecular ion, leading to a fragment ion at m/z = 172 (M-18). libretexts.org

Benzylic Cleavage and Rearrangement: The most characteristic fragmentation of benzyl alcohol itself involves the loss of H to form an ion at m/z = 107 (M-1), which can then lose CO (28 amu) to form a highly stable C₆H₇⁺ ion at m/z = 79. stackexchange.com Applying this to the target molecule, we might expect an initial ion at m/z = 189 (M-1).

Loss of CF₃: Cleavage of the C-CF₃ bond could lead to the loss of a ·CF₃ radical (69 amu), resulting in a fragment at m/z = 121.

Table 3: Predicted Key Fragments in the Mass Spectrum

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 190 | [C₉H₉F₃O]⁺˙ | Molecular Ion (M⁺˙) |

| 189 | [C₉H₈F₃O]⁺ | Loss of H· from M⁺˙ |

| 172 | [C₉H₇F₃]⁺˙ | Dehydration (Loss of H₂O) |

| 121 | [C₈H₉O]⁺ | Loss of ·CF₃ from M⁺˙ |

Computational and Theoretical Studies on 3 Methyl 2 Trifluoromethyl Benzyl Alcohol

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and properties of molecules like 3-Methyl-2-(trifluoromethyl)benzyl alcohol. mdpi.comaun.edu.eg These calculations can determine various electronic descriptors that are crucial for understanding the molecule's reactivity and stability. dergipark.org.tr

The presence of the electron-withdrawing trifluoromethyl (-CF3) group and the electron-donating methyl (-CH3) group on the benzene (B151609) ring significantly influences the electronic properties of the molecule. The -CF3 group tends to lower the energy of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which can increase the HOMO-LUMO energy gap. numberanalytics.com A larger HOMO-LUMO gap generally suggests higher kinetic stability and lower chemical reactivity. dergipark.org.tr

The HOMO is the orbital that acts as an electron donor, so its energy is related to the ionization potential. The LUMO is the orbital that acts as an electron acceptor, and its energy is related to the electron affinity. The distribution of these frontier molecular orbitals across the molecule can indicate the likely sites for electrophilic and nucleophilic attack. For instance, in substituted benzyl (B1604629) alcohols, the HOMO is typically localized on the aromatic ring, while the LUMO may have significant contributions from both the ring and the benzyl group.

Key electronic properties that can be calculated include the HOMO-LUMO energy gap, ionization potential, electron affinity, electronegativity, chemical hardness, and chemical softness. These parameters provide a quantitative measure of the molecule's electronic characteristics.

Table 1: Calculated Electronic Properties of Substituted Benzyl Alcohols

| Property | Description | Representative Value Range |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 eV |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO | 4.5 to 6.0 eV |

| Ionization Potential | The energy required to remove an electron | 6.0 to 7.5 eV |

| Electron Affinity | The energy released when an electron is added | 0.5 to 1.5 eV |

| Electronegativity (χ) | The ability of an atom to attract shared electrons | 3.25 to 4.5 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.25 to 3.0 eV |

Note: The values in this table are representative for substituted benzyl alcohols and are for illustrative purposes. Specific values for this compound would require dedicated DFT calculations.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily due to the rotation around the C(aryl)-C(benzyl) and C(benzyl)-O bonds. Computational methods can be used to explore the potential energy surface (PES) associated with these rotations to identify stable conformers and the energy barriers between them. researchgate.net

For benzyl alcohol and its derivatives, the orientation of the hydroxymethyl group relative to the aromatic ring is a key conformational feature. researchgate.netacs.org The presence of bulky and electronically distinct substituents like the methyl and trifluoromethyl groups at the ortho and meta positions, respectively, will create a more complex energy landscape compared to unsubstituted benzyl alcohol.

Computational studies on substituted benzyl alcohols have shown that gauche conformations are often the most stable. nih.govresearchgate.net For this compound, it is expected that the most stable conformers will be those that minimize steric hindrance between the -CH2OH group, the ortho-trifluoromethyl group, and the meta-methyl group. The rotational barrier for the C-O bond is also of interest, as it determines the orientation of the hydroxyl proton.

The potential energy surface can be mapped by systematically rotating the dihedral angles of interest and calculating the energy at each point. This allows for the identification of energy minima (stable conformers) and transition states (energy barriers). High-level ab initio calculations can provide accurate rotational barriers. acs.org

Table 2: Torsional Barriers in Substituted Benzyl Alcohols

| Torsional Motion | Description | Typical Energy Barrier (kcal/mol) |

| C(aryl)-C(benzyl) rotation | Rotation of the hydroxymethyl group relative to the phenyl ring | 1 - 5 |

| C(benzyl)-O rotation | Rotation of the hydroxyl group | 1 - 3 |

Note: These are typical values for substituted benzyl alcohols. The actual barriers for this compound will depend on the specific steric and electronic interactions.

Molecular Dynamics Simulations for Solvent Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the behavior of molecules in a solvent environment over time. um.esosf.io For this compound, MD simulations can provide detailed insights into its interactions with solvent molecules, such as water or alcohols.

In an MD simulation, the molecule and the surrounding solvent molecules are treated as a system of interacting particles. The forces between these particles are described by a force field, and Newton's equations of motion are solved to simulate the movement of each atom over time. This allows for the study of dynamic processes such as solvation, diffusion, and the formation of hydrogen bonds.

An MD simulation of this compound in a water box would reveal how the water molecules arrange themselves around the solute. The hydrophilic -OH group would be expected to form hydrogen bonds with water molecules, while the hydrophobic trifluoromethyl- and methyl-substituted phenyl ring would be surrounded by a more ordered cage of water molecules.

Key properties that can be extracted from MD simulations include:

Radial Distribution Functions (RDFs): These describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, providing a picture of the solvation shell structure.

Hydrogen Bond Analysis: The number and lifetime of hydrogen bonds between the alcohol and the solvent can be quantified.

Diffusion Coefficients: The mobility of the solute and solvent molecules can be calculated.

Interaction Energies: The energetic contributions of different types of interactions (e.g., electrostatic, van der Waals) between the solute and solvent can be determined.

Prediction of Reactivity and Reaction Pathways

Computational chemistry can be used to predict the reactivity of this compound and to elucidate the mechanisms of its reactions. ed.ac.uk For example, the oxidation of the benzyl alcohol to the corresponding aldehyde or carboxylic acid is a common reaction that can be studied computationally. nih.govresearchgate.netresearchgate.net

DFT calculations can be used to model the reaction pathway by identifying the transition states and intermediates. mdpi.com The activation energy for each step in the reaction can be calculated, which provides an estimate of the reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined.

The presence of the trifluoromethyl and methyl groups will influence the reactivity in several ways. The electron-withdrawing -CF3 group can make the benzylic protons more acidic and can affect the stability of charged intermediates. The methyl group, being electron-donating, will have the opposite electronic effect. The steric bulk of these groups can also influence the accessibility of the reactive sites to reagents.

Computational studies on the oxidation of benzyl alcohol have shown that the reaction can proceed through different mechanisms depending on the catalyst and reaction conditions. mdpi.comresearchgate.net Similar studies on this compound could provide valuable information for designing selective oxidation reactions.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) is a computational method used to develop mathematical models that relate the chemical structure of a compound to its physicochemical properties. nih.gov These models can then be used to predict the properties of new, un-synthesized compounds.

For a series of substituted benzyl alcohols, including this compound, a QSPR model could be developed to predict properties such as boiling point, solubility, or chromatographic retention times. The first step in developing a QSPR model is to generate a set of molecular descriptors for each compound in the series. These descriptors are numerical values that encode different aspects of the molecular structure, such as:

Topological descriptors: Based on the 2D connectivity of the atoms.

Geometrical descriptors: Based on the 3D structure of the molecule.

Electronic descriptors: Derived from quantum chemical calculations (e.g., dipole moment, partial charges).

Physicochemical descriptors: Such as logP (octanol-water partition coefficient).

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical equation that relates the descriptors to the property of interest. The predictive power of the QSPR model is then validated using a separate set of compounds (a test set).

A QSAR (Quantitative Structure-Activity Relationship) study, which is a subset of QSPR, on the toxicity of benzyl alcohols has shown that properties like hydrophobicity and electronic effects are important for their biological activity. researchgate.net Similar approaches could be used to model various properties of this compound and related compounds.

Biological and Pharmaceutical Research Applications of 3 Methyl 2 Trifluoromethyl Benzyl Alcohol Derivatives

Structure-Activity Relationship (SAR) Studies of 3-Methyl-2-(trifluoromethyl)benzyl Alcohol Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a core scaffold, such as this compound, influence biological activity. Research on related structures reveals key trends. For instance, in the development of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), the trifluoromethylbenzyl moiety serves as a crucial C-region component. Studies comparing phenyl C-region derivatives to pyridine surrogates have shown that the phenyl-based compounds generally exhibit better antagonism.

Furthermore, the benzyl (B1604629) alcohol functional group itself is a key determinant of activity. In a study on thieno[2-3-b]pyridine analogues, compounds featuring a secondary benzyl alcohol tether displayed improved antiproliferative efficacy compared to their benzoyl counterparts, which lack the hydroxyl group. nih.gov This highlights the importance of the alcohol moiety, likely for forming critical hydrogen bonds with the biological target.

Table 1: SAR Insights for Trifluoromethylbenzyl Analogues

| Scaffold Modification | Biological Target/Activity | SAR Finding |

|---|---|---|

| Phenyl vs. Pyridine C-region | TRPV1 Antagonism | Phenyl derivatives exhibited better antagonism than corresponding pyridine surrogates. |

| Electron-withdrawing group (e.g., -CF3) on benzyl ring | HIF-1 Inhibition | Derivatives with electron-withdrawing groups showed higher inhibitory activity than those with electron-donating groups. nih.gov |

| Benzyl alcohol vs. Benzoyl tether | Antiproliferative Activity | Compounds with the alcohol functionality demonstrated improved efficacy over their benzoyl counterparts. nih.gov |

In Vitro Biological Activity Profiling and Target Identification

The this compound scaffold and its derivatives have been investigated for a range of biological activities through various in vitro assays.

Derivatives incorporating a trifluoromethylbenzyl moiety have shown potent inhibitory activity against specific enzymes. For example, a series of compounds featuring a 3-(trifluoromethyl)benzylthio side chain were developed as inhibitors of human microsomal epoxide hydrolase (mEH), an enzyme involved in the metabolism of xenobiotics. nih.gov The most potent of these analogues demonstrated IC50 values in the low nanomolar range. nih.gov The trifluoromethyl group was found to be a key feature for high potency. nih.gov In another study, a series of novel benzimidazolium salts containing benzyl groups were synthesized and screened for their α-glucosidase inhibitory potential, which is relevant for managing type 2 diabetes. nih.gov Several of these compounds exhibited significantly better inhibition than the standard drug, acarbose. nih.gov

Table 2: Enzyme Inhibition by Trifluoromethylbenzyl Derivatives

| Compound Class | Target Enzyme | Key Finding |

|---|---|---|

| 2-((3-(trifluoromethyl)benzyl)thio)butanamide analogues | Microsomal Epoxide Hydrolase (mEH) | Compounds with bulky, lipophilic substituents on the phenyl ring, including bis(trifluoromethyl)benzyl groups, showed the highest potency, with IC50 values as low as 2.2 nM. nih.gov |

While specific receptor binding data for this compound itself is not extensively documented, its structural motifs are integral to ligands designed for specific receptors. The trifluoromethylbenzyl scaffold is a component of potent TRPV1 antagonists. nih.gov In these studies, receptor affinity is quantified by inhibition constants (Ki). The analysis of these antagonists revealed that phenyl C-region derivatives, such as those based on a trifluoromethylbenzyl scaffold, displayed excellent potency with Ki values in the sub-nanomolar range for antagonizing capsaicin activation of the receptor.

The utility of the benzyl alcohol scaffold, particularly with trifluoromethyl substitution, extends to direct effects on cell viability and proliferation.

Antiproliferative Activity: In studies of thieno[2-3-b]pyridine analogues, derivatives containing secondary benzyl alcohol moieties demonstrated potent antiproliferative activity against HCT116 (colon) and MDA-MB-231 (breast) cancer cell lines, with IC50 concentrations as low as 25–50 nM. nih.gov Similarly, other studies have shown that substituted benzyl analogs can possess pronounced antiproliferative effects on the MCF-7 breast cancer cell line, with IC50 values in the low micromolar range. nih.gov

Antimicrobial Activity: Benzyl derivatives have also been explored for antimicrobial properties. A series of benzyl guanidine derivatives were tested against Staphylococcus aureus and Escherichia coli. nih.gov Notably, a 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative showed excellent potency with a minimal inhibitory concentration (MIC) of 0.5 µg/mL against S. aureus and 1 µg/mL against E. coli. nih.gov This demonstrates that the trifluoromethylbenzyl scaffold can be incorporated into structures with potent antibacterial activity. nih.gov Other research has confirmed that various benzyl alcohol derivatives are potent against Pseudomonas aeruginosa. semanticscholar.orgsmu.ac.za

Table 3: Cell-Based Assay Results for Benzyl Alcohol Derivatives

| Assay Type | Compound Class | Cell Line / Organism | Potency (IC50 / MIC) |

|---|---|---|---|

| Antiproliferative | Thieno[2-3-b]pyridines with benzyl alcohol tethers | HCT116, MDA-MB-231 | 25–50 nM nih.gov |

| Antiproliferative | Substituted benzyl analogs of makaluvamine | MCF-7 | 1.8–2.8 µM nih.gov |

| Antibacterial | Benzyl guanidine derivatives | S. aureus, E. coli | 0.5–1 µg/mL nih.gov |

Prodrug Design and Bioconjugation Strategies Utilizing this compound

The benzyl alcohol functional group is a versatile handle for prodrug design, often employed in self-immolative linkers. These linkers connect a promoiety (which masks the active drug) to the therapeutic agent and are designed to cleave and release the active drug following a specific triggering event, such as enzymatic cleavage.

Strategies using a benzyl ether linkage for the esterase-triggered release of alcohols have been shown to be superior to more direct linkages. nih.govresearchgate.net This approach leads to significantly faster conversion kinetics and enhanced aqueous stability. nih.govresearchgate.net The this compound moiety is particularly well-suited for such applications. The alcohol can serve as the attachment point for a drug, while the benzyl ring is attached to a trigger group. Upon activation of the trigger, a cascade of electronic rearrangements (a 1,6-elimination) occurs, cleaving the benzyl-drug bond and releasing the active compound.

Recent research has demonstrated that a benzylic trifluoromethyl group can dramatically accelerate this 1,6-elimination process. nih.govbiorxiv.org The strong electron-withdrawing nature of the CF3 group is hypothesized to lower the activation energy barrier for the elimination, leading to significantly faster probe or drug release compared to non-fluorinated analogues. nih.govbiorxiv.org This property makes the this compound scaffold a highly attractive component for designing next-generation, rapidly activating prodrugs and chemical probes.

Design of Ligands for Specific Biological Targets Based on this compound Scaffold

The this compound structure is considered a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of providing useful ligands for more than one type of biological target. unife.it It serves as a foundational structure or building block for creating libraries of compounds to screen for activity against new targets. targetmol.commdpi.com

The design of new ligands based on this scaffold leverages its distinct chemical features:

The Trifluoromethyl Group: This group is a bioisostere of other chemical groups but offers unique properties. It is metabolically stable and highly lipophilic, which can enhance membrane permeability. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups and influence binding interactions through dipole moments or by altering the electronic character of the aromatic ring.

The Methyl Group: This substituent adds lipophilicity and provides a steric element that can be used to probe the size and shape of a binding pocket, potentially enhancing binding selectivity.

The Benzyl Alcohol Group: This provides a crucial point for hydrogen bonding (either as a donor or acceptor) with a biological target. It also serves as a convenient and synthetically versatile point of attachment for connecting the scaffold to other pharmacophoric elements or for creating prodrugs. acs.org

Examples of ligand design using this scaffold include the development of the aforementioned mEH inhibitors and TRPV1 antagonists. nih.gov In these cases, the trifluoromethylbenzyl moiety is systematically combined with other structural fragments to optimize interactions with the target protein and achieve high potency and selectivity. The scaffold provides a rigid and well-defined orientation for presenting these other fragments to the target's binding site.

Applications of 3 Methyl 2 Trifluoromethyl Benzyl Alcohol in Materials Science and Industrial Processes

Use as a Monomer or Building Block in Polymer Synthesis

There is limited direct evidence of 3-Methyl-2-(trifluoromethyl)benzyl alcohol being used as a primary monomer in polymerization. However, the broader class of fluorinated and benzyl (B1604629) alcohol-derived compounds is utilized in polymer science. For instance, related compounds can serve as initiators or be incorporated into polymer backbones to modify material properties. The presence of the trifluoromethyl (-CF3) group is known to enhance thermal stability, chemical resistance, and hydrophobicity, and to lower the refractive index of polymers.

Research into compounds such as 2,3,4-Trifluoro-6-(trifluoromethyl)benzyl alcohol indicates their use as building blocks in the development of advanced materials, including polymers and coatings . The incorporation of such fluorinated moieties is a key strategy for creating materials with specialized properties suitable for high-performance applications.

Application in Liquid Crystal Technology

The synthesis of liquid crystals (LCs) often involves molecules with rigid cores and flexible terminal groups. Fluorinated compounds, particularly those containing a trifluoromethyl group, are of significant interest in this field. While applications of this compound are not specifically documented, its structural motifs are relevant. The -CF3 group can increase the polarity and dielectric anisotropy of a molecule, which are crucial parameters for the electro-optical switching of liquid crystal displays.

For example, the synthesis of LCs from highly symmetric molecules like 3,4,5-Trifluorobenzyl alcohol has been noted . Studies on benzyl alcohol in nematic lyotropic liquid crystals show that interactions, such as hydrogen bonding between the alcohol's hydroxyl group and the solvent, can significantly influence the average orientation of the aromatic ring within the LC matrix nih.gov. The specific substitution pattern on the benzyl alcohol derivative affects its orientation and dynamic behavior, which are fundamental to the performance of the liquid crystal material nih.gov. The introduction of a trifluoromethyl group is a known strategy to fine-tune these intermolecular forces and enhance the mesomorphic properties of the final LC material.

Role as a Specialty Chemical Intermediate in Agrochemicals and Dyes

Trifluoromethylated organic compounds are a cornerstone of the modern agrochemical industry due to their enhanced biological activity and metabolic stability. Various isomers of trifluoromethylbenzyl alcohol serve as critical intermediates in the synthesis of pesticides and other crop protection agents. For instance, alpha-methyl-3-(trifluoromethyl)benzyl alcohol is explicitly identified as a starting material for synthesizing pesticides lookchem.com. Similarly, 2-Chloro-3-(trifluoromethyl)benzyl alcohol is listed as a pesticide intermediate catsyn.com. These compounds undergo further chemical transformations to produce the final active ingredients. The trifluoromethyl group often plays a key role in the efficacy of the pesticide by enhancing its binding affinity to target enzymes or receptors.

In the field of dyes, fluorinated intermediates can be used to create specialty dyes with high stability and specific color properties. The reactivity of the benzyl alcohol functional group allows it to be readily converted into other functionalities necessary for building complex dye molecules.

Development of Novel Solvents or Reagents Based on this compound

The unique electronic properties of the trifluoromethyl group make trifluoromethylated benzyl alcohols attractive for use in developing specialized reagents for organic synthesis. The strong electron-withdrawing nature of the -CF3 group can influence the reactivity of the alcohol and other parts of the molecule.

A significant application of this principle is the use of trifluoromethylated benzyl groups as protecting groups that can direct the stereochemical outcome of a reaction. Research has shown that substituting standard benzyl protecting groups with 4-trifluoromethylbenzyl or 3,5-bis-trifluoromethylbenzyl groups on glucosyl imidate donors leads to a substantial increase in 1,2-cis selectivity during glycosylation reactions with reactive alcohols nih.gov. This effect is crucial in the complex synthesis of oligosaccharides, where controlling stereochemistry is paramount nih.gov. The electron-withdrawing trifluoromethyl groups alter the electronic properties of the donor, which in turn influences the reaction pathway to favor one stereoisomer over another nih.gov.

The table below summarizes the observed stereoselectivity in a glycosylation reaction, demonstrating the impact of trifluoromethyl substitution on the benzyl protecting group nih.gov.

| Benzyl Protecting Group | Acceptor | Solvent | Selectivity (α:β / 1,2-cis:1,2-trans) |

| Benzyl (Bn) | N-carbobenzyloxy-3-amino-1-propanol | Dichloromethane | 14:1 |

| 4-Trifluoromethylbenzyl (CF3Bn) | N-carbobenzyloxy-3-amino-1-propanol | Dichloromethane | 34:1 |

This application highlights how trifluoromethylbenzyl alcohol derivatives can serve as precursors for powerful reagents that enable precise control over complex chemical transformations.

Environmental Fate and Green Chemistry Aspects of 3 Methyl 2 Trifluoromethyl Benzyl Alcohol

Degradation Pathways in Environmental Systems (e.g., photocatalytic, enzymatic)

The environmental persistence of 3-methyl-2-(trifluoromethyl)benzyl alcohol is determined by its susceptibility to various degradation processes. The primary routes for the breakdown of such aromatic alcohols in the environment are likely to involve photocatalytic and enzymatic pathways.

Photocatalytic Degradation: Photocatalytic oxidation is a prominent pathway for the degradation of benzyl (B1604629) alcohol and its derivatives. Studies have shown that in the presence of a semiconductor photocatalyst like titanium dioxide (TiO2) and a light source, these compounds can be oxidized. The reaction typically involves the generation of highly reactive hydroxyl radicals, which attack the alcohol, leading to its conversion into the corresponding aldehyde and potentially further oxidation to benzoic acid derivatives. researchgate.netwhiterose.ac.uk Research on various para-substituted benzyl alcohols, including those with electron-withdrawing groups like trifluoromethyl, indicates that they can be selectively oxidized to their respective aldehydes. researchgate.netwhiterose.ac.uk For instance, the photocatalytic oxidation of 4-(trifluoromethyl)benzyl alcohol has been successfully demonstrated. researchgate.net While electron-withdrawing groups can sometimes lead to lower conversion rates compared to electron-donating groups, the pathway remains a viable degradation route. whiterose.ac.uk Another advanced oxidation process, the solar photo-Fenton process using reagents like ferrous sulphate and hydrogen peroxide with a catalyst like ZnO, has also proven effective in degrading benzyl alcohol. sphinxsai.com It is plausible that this compound would undergo similar photocatalytic degradation, primarily through the oxidation of its benzylic alcohol group.

| Substrate | Catalyst System | Conditions | Primary Product | Key Finding | Reference |

|---|---|---|---|---|---|

| Benzyl Alcohol | Solar/ferrous/H₂O₂/ZnO | Solar Light | Degradation Products | Combined photo-Fenton and ZnO process is highly efficient for degradation. | sphinxsai.com |

| 4-(Trifluoromethyl)benzyl alcohol | TiO₂ | Visible Light, O₂ atmosphere | 4-(Trifluoromethyl)benzaldehyde | Demonstrates selective oxidation of a trifluoromethyl-substituted benzyl alcohol. | researchgate.net |

| 4-Nitrobenzyl alcohol | nan-BiVO₄ | Blue LED, O₂, Acetonitrile | 4-Nitrobenzaldehyde | Electron-withdrawing groups result in lower conversion (46%) but high selectivity. | whiterose.ac.uk |

| 4-Methoxybenzyl alcohol | nan-BiVO₄ | Blue LED, O₂, Acetonitrile | 4-Methoxybenzaldehyde | Electron-donating groups lead to very high conversion (>99%). | whiterose.ac.uk |

| Substituted Benzyl Alcohols | Copper Sulfide (CS) NPs | Visible Light, TBHP | Corresponding Aldehydes | Effective for a range of substituted benzyl alcohols with conversions from 85-99%. | researchgate.net |

Enzymatic Degradation: Microbial communities in soil and water possess a vast array of enzymes capable of degrading aromatic compounds. nih.gov The breakdown of a molecule like this compound would likely be initiated by enzymes such as monooxygenases, dioxygenases, and dehydrogenases. mdpi.com Functional endophytic bacteria, for example, have genes that encode for alcohol dehydrogenase and aldehyde dehydrogenase, which are essential for the oxidation of alkanes and cleavage of aromatic rings. mdpi.com Bacterial degradation pathways for aromatic compounds often begin with dioxygenase enzymes that hydroxylate the aromatic ring, leading to the formation of catechols. nih.gov These intermediates then undergo ring cleavage, eventually channeling the fragments into central metabolic pathways like the TCA cycle. mdpi.com A bacterial alcohol dehydrogenase has been identified that is active on various aromatic aldehydes, suggesting a broad specificity that could potentially include the oxidation of substituted benzyl alcohols. oup.com

Biotransformation Studies of this compound

Specific biotransformation studies on this compound are not documented in the available literature. However, research on the metabolism of other fluorinated aromatic compounds provides insight into its likely metabolic fate in biological systems. nih.govnih.govacs.org The introduction of fluorine into a molecule often alters its metabolic profile. nih.gov

Fungi, for instance, are known to biotransform a wide range of xenobiotics using enzymes like cytochrome P450 monooxygenases. dntb.gov.ua These enzymes can hydroxylate the aromatic ring or oxidize the methyl group of the target molecule. The resulting metabolites could then undergo conjugation reactions to facilitate excretion.

The biotransformation of fluorinated benzoates by the bacterium Pseudomonas putida has been studied, revealing that degradation can proceed via dioxygenation to form cis-hydrodiols. core.ac.uk Depending on the position of the fluorine atoms, this can lead to defluorination, where the stable carbon-fluorine bond is cleaved, releasing fluoride ions. core.ac.uk While the C-F bond is exceptionally strong, its departure from metabolic intermediates can be facile under certain enzymatic conditions. nih.gov Therefore, potential biotransformation pathways for this compound could involve:

Oxidation of the alcohol group to form 3-methyl-2-(trifluoromethyl)benzoic acid.

Hydroxylation of the methyl group.

Hydroxylation of the aromatic ring.

Potential defluorination of the trifluoromethyl group, although this is generally a more challenging metabolic step.

Green Synthesis Approaches for this compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several modern synthetic strategies could be applied to produce this compound in a more sustainable manner, moving away from traditional methods that may use harsh reagents or environmentally damaging solvents.

Use of Greener Catalysts and Solvents: A significant advancement in green chemistry is the replacement of rare, toxic, and expensive noble metal catalysts with those based on abundant and low-toxicity metals like iron. acs.org Iron-catalyzed reactions have been developed for the synthesis of various compounds from benzyl alcohols. researchgate.netrsc.org For example, an eco-friendly method for the etherification of various benzyl alcohols, including 2-trifluoromethyl benzyl alcohol, uses iron(III) chloride as the catalyst in propylene (B89431) carbonate, a green and recyclable solvent. acs.org This approach generates only water as a byproduct, leading to high atom economy. acs.org Similarly, iron single-atom catalysts have been used for the ammoxidation of alcohols to nitriles in water under mild conditions. nih.gov These catalytic systems could be adapted for the synthesis or modification of this compound.

Solvent-Free and Aerobic Oxidation: A key principle of green chemistry is the reduction or elimination of solvents. Solvent-free oxidation of benzyl alcohol and its derivatives using air or molecular oxygen as the ultimate green oxidant is a highly sustainable strategy. mdpi.commdpi.com This approach minimizes waste and significantly improves the environmental factor (E-factor) of the process. mdpi.com Various heterogeneous catalysts, such as ruthenium supported on alumina or palladium supported on ceria nanorods, have been shown to be effective for the selective, solvent-free aerobic oxidation of benzyl alcohols to their corresponding aldehydes. mdpi.commdpi.com These catalysts are often reusable, adding to the economic and environmental benefits of the process. mdpi.comrsc.org

Transition-Metal-Free Approaches: Recent innovations have led to synthetic methods that avoid transition metals entirely. A transition-metal-free pathway has been developed for the synthesis of 1,3-diphenylpropan-1-ols through the radical coupling of aromatic alcohols, using a simple base like t-BuONa. chalmers.seresearchgate.net Such methods, which utilize readily available and less toxic reagents, represent a significant step towards more benign chemical synthesis. nih.gov Additionally, visible light-induced photocatalysis offers a general and practical method for various transformations, such as the decarboxylative hydroxylation of carboxylic acids to alcohols, using molecular oxygen as the green oxidant. organic-chemistry.org

| Method | Catalyst/Reagent | Solvent/Conditions | Key Green Advantage | Example Application | Reference |

|---|---|---|---|---|---|

| Etherification | FeCl₃·6H₂O | Propylene Carbonate (recyclable) | Abundant metal catalyst, green solvent, high atom economy. | Symmetrical ether from 2-Trifluoromethyl benzyl alcohol. | acs.org |

| Oxidation | Ru(0) on Alumina | Solvent-free, Air oxidant | No solvent waste, uses air, reusable catalyst. | Benzyl alcohol to benzaldehyde (62% conversion, 100% selectivity). | mdpi.com |

| Oxidation | Pd on Carbon Nitride/CeO₂ | Solvent-free, Aerobic | High activity and reusability under solvent-free conditions. | Benzyl alcohol to benzaldehyde (77% yield). | rsc.org |

| Oxidation | Pd(0)/PdOx on Ceria Nanorods | Solvent-free, Aerobic | High conversion and selectivity, recyclable catalyst. | Oxidation of various benzyl alcohol derivatives. | mdpi.com |

| Radical Coupling | t-BuONa | Toluene | Transition-metal-free, simple reagents. | β-alkylation of 1-phenylethanol with benzyl alcohols. | chalmers.seresearchgate.net |

| Decarboxylative Hydroxylation | Photocatalyst | Visible light, O₂ oxidant | Uses light as energy source and O₂ as green oxidant. | Conversion of carboxylic acids to alcohols. | organic-chemistry.org |

Future Research Directions and Emerging Trends for 3 Methyl 2 Trifluoromethyl Benzyl Alcohol Research

Exploration of Novel Synthetic Methodologies

The synthesis of specifically substituted benzyl (B1604629) alcohols is foundational to their application. Future research will likely move beyond traditional multi-step processes, which may involve harsh reagents, to more elegant and efficient strategies.

Emerging trends point towards the adoption of late-stage functionalization, where C-H bonds on a simpler aromatic precursor are selectively converted to the desired groups. For instance, methods for the direct oxidation of benzylic C-H bonds to alcohols are becoming increasingly sophisticated, offering pathways that avoid the over-oxidation to aldehydes or ketones. acs.orgresearchgate.net Research into visible-light photoredox catalysis also presents a promising avenue, potentially enabling milder and more selective transformations. organic-chemistry.org

Furthermore, the strategic introduction of the trifluoromethyl group is a critical aspect. Advances in trifluoromethylation reactions will be crucial. Organometallic methods that allow for the precise and regioselective functionalization of fluorinated benzyl alcohols are an attractive option due to their efficiency and control. epfl.ch The development of novel catalysts, including those based on earth-abundant metals, will be a key trend in making these synthetic routes more economical and scalable.

| Methodology | Conventional Approach | Emerging Trend/Future Direction | Potential Advantages |

|---|---|---|---|

| Starting Material | Pre-functionalized benzene (B151609) derivatives | Simple, readily available arenes (e.g., m-xylene) | Reduced cost, shorter synthetic routes |

| Key Transformation | Grignard reaction with corresponding benzaldehyde; Reduction of benzoic acid | Direct C-H oxidation; Photocatalytic C-H hydroxylation organic-chemistry.org | Higher atom economy, improved functional group tolerance |

| Catalysis | Stoichiometric reagents | Transition-metal catalysis; Organocatalysis; Biocatalysis nih.govacs.org | Lower waste, higher selectivity, potential for asymmetry |

| Reaction Conditions | Often harsh (strong acids/bases, high temperatures) | Mild conditions (room temperature, visible light) rsc.org | Energy efficiency, compatibility with sensitive substrates |

Integration into Advanced Functional Materials

The distinct electronic properties and stability conferred by the trifluoromethyl group make fluorinated aromatic compounds valuable in materials science. mdpi.com It is anticipated that 3-Methyl-2-(trifluoromethyl)benzyl alcohol could serve as a unique building block for a variety of advanced functional materials.

Future research is expected to explore its incorporation into polymer backbones or as a pendant group. The presence of the CF3 group can significantly alter a polymer's properties, including enhancing its thermal stability, chemical resistance, and dielectric performance, while also lowering its refractive index and surface energy. These characteristics are highly desirable for applications in specialty coatings, advanced optics, and microelectronics. The interplay between the electron-withdrawing trifluoromethyl group and the electron-donating methyl group could lead to materials with interesting photophysical or electronic properties.

Another emerging trend is the use of such molecules in the design of liquid crystals or as components in organic light-emitting diodes (OLEDs). The specific substitution pattern of this compound could influence molecular packing and intermolecular interactions, which are critical for the performance of these materials. Research in this area would involve synthesizing derivatives and systematically studying their structure-property relationships. archivemarketresearch.com

Multidisciplinary Approaches in Biological and Medicinal Chemistry

The trifluoromethyl group is a well-established pharmacophore in drug discovery, known for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. mdpi.comresearchgate.net Consequently, this compound represents an attractive scaffold for the development of new therapeutic agents.

Future research will undoubtedly focus on synthesizing libraries of compounds derived from this alcohol and screening them for biological activity. Given that various benzyl alcohol derivatives have shown promise as antibacterial and antifungal agents, this is a logical starting point for investigation. dergipark.org.trdergipark.org.trgoogle.com The CF3 moiety, in particular, has been associated with potent antimicrobial effects. mdpi.com

A key trend in this field is the use of multidisciplinary approaches. This involves a synergistic combination of:

Synthetic Chemistry: To create diverse analogs by modifying the alcohol group or adding further substituents to the aromatic ring.

Computational Chemistry: To perform in silico docking studies to predict how these molecules might interact with specific protein targets, helping to rationalize observed activities and guide the design of more potent compounds. dergipark.org.tr

Biological Assays: To conduct in vitro and in vivo testing to determine the efficacy and selectivity of the new compounds against various pathogens or disease targets.

| Potential Therapeutic Area | Rationale for Investigation | Key Molecular Features |

|---|---|---|

| Antibacterial Agents | Benzyl alcohols and trifluoromethylated aromatics have known antibacterial properties. mdpi.comsemanticscholar.org | Lipophilic CF3 group may enhance cell membrane penetration. |

| Antifungal Agents | General antimicrobial potential of substituted benzyl alcohols. dergipark.org.tr | Scaffold allows for diverse functionalization to optimize activity. |

| CNS Agents | The CF3 group can improve blood-brain barrier permeability. mdpi.com | Modulation of lipophilicity and electronic properties for receptor binding. |

| Anti-inflammatory Agents | Many anti-inflammatory drugs contain fluorinated aromatic rings. | The CF3 group can block metabolic pathways, increasing drug half-life. |

Sustainable and Eco-friendly Production Methods

In line with the principles of green chemistry, a major emerging trend is the development of sustainable and environmentally benign manufacturing processes. Future research on the synthesis of this compound will prioritize methods that reduce waste, minimize energy consumption, and utilize renewable resources.

Biocatalysis is at the forefront of this trend. The use of whole-cell or isolated enzyme systems offers a route to produce specialty chemicals under mild, aqueous conditions with high selectivity. nih.gov Research into engineering enzymes, such as nonheme iron enzymes or cytochrome c variants, to perform specific trifluoromethylation or hydroxylation reactions is a particularly exciting frontier. nih.govchemrxiv.org Such biocatalytic platforms could provide enantiomerically pure chiral alcohols, which are of high value in the pharmaceutical industry.

Other green approaches include:

Photocatalysis: Using visible light as an energy source to drive reactions, reducing the reliance on heat and harsh reagents. rsc.orgspringerprofessional.de

Flow Chemistry: Employing continuous flow reactors can improve safety, efficiency, and scalability compared to traditional batch processing.

Green Solvents: Replacing conventional volatile organic solvents with more environmentally friendly alternatives, such as water, supercritical fluids, or recyclable solvents like propylene (B89431) carbonate. acs.org

Catalyst Development: Focusing on catalysts derived from abundant materials, such as natural zeolites, or developing highly efficient, recyclable catalyst systems to minimize waste. springerprofessional.de

The adoption of these sustainable methodologies will be critical for the eventual industrial-scale production of this compound and its derivatives, ensuring that its technological benefits are achieved with minimal environmental impact.

Q & A

Q. Key Considerations :

- Optimize reaction conditions (temperature, solvent) to avoid side reactions from steric hindrance caused by the methyl and trifluoromethyl groups.

- Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .

Basic: What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR to identify substituent positions and confirm alcohol functionality. For example, trifluoromethyl groups show distinct ¹⁹F NMR signals near -60 to -70 ppm .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., 206.16 g/mol for similar compounds) .

- Chromatography : HPLC or GC for purity assessment, especially after multi-step syntheses .

Data Interpretation Tip : Compare spectral data with structurally analogous compounds (e.g., 4-(Trifluoromethyl)benzyl alcohol ) to resolve overlapping peaks.

Advanced: How do electronic and steric effects of substituents influence reactivity in electrophilic substitutions?

Methodological Answer:

- Electronic Effects : The -CF₃ group is strongly electron-withdrawing, directing electrophiles to meta/para positions. The methyl group (electron-donating) may counteract this, creating regioselectivity challenges. Studies on similar compounds show electron-rich substrates yield higher reaction efficiency .

- Steric Effects : Adjacent -CF₃ and -CH₃ groups hinder access to the aromatic ring, necessitating bulky electrophiles or elevated temperatures .

Case Study : In dehydroxylative trifluoromethylation (), steric hindrance from substituents reduced yields in alkyl alcohols but not in benzylic alcohols.

Advanced: How to resolve contradictions in reported reaction yields for trifluoromethyl benzyl alcohols?

Methodological Answer: